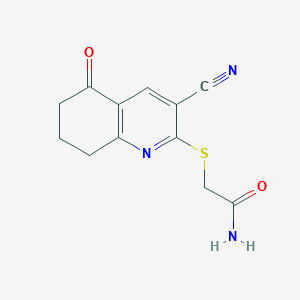

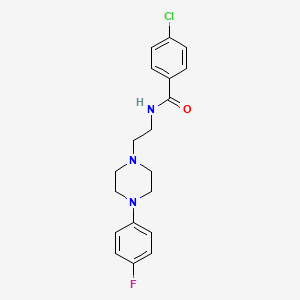

![molecular formula C20H21NO3S3 B2691872 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034547-72-1](/img/structure/B2691872.png)

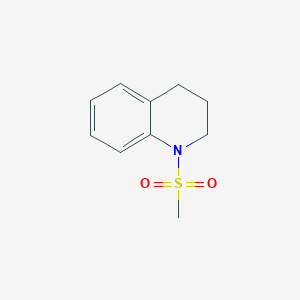

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as BITEP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BITEP is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

Biocatalysis offers an innovative approach to drug metabolism studies, enabling the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as LY451395, which are potent and selective potentiators of the AMPA receptors. This method utilizes microbial-based systems to generate metabolites previously identified in in vivo studies, facilitating the structural characterization of these metabolites through nuclear magnetic resonance spectroscopy. Such applications underscore the potential of biocatalysis in drug development and metabolism research, providing a pathway to understand the metabolic profiles of sulfonamide derivatives (Zmijewski et al., 2006).

Synthesis and Antiproliferative Activity

The synthesis of sulfonamide derivatives highlights their potential as antiproliferative agents. A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been synthesized, demonstrating significant in vitro antiproliferative activity against various cancer cell lines. These findings indicate the potential of such compounds in the development of new cancer therapies, showcasing the diverse applications of sulfonamide derivatives in medicinal chemistry (Pawar et al., 2018).

Novel Insecticides

Research into novel insecticides has led to the development of compounds such as flubendiamide, which exhibits strong insecticidal activity, particularly against lepidopterous pests. The unique chemical structure of flubendiamide, featuring sulfonylalkyl groups, highlights the potential of sulfonamide derivatives in creating effective pest control solutions. This application demonstrates the role of sulfonamide derivatives in addressing agricultural challenges, contributing to the management of pest resistance and the development of integrated pest management programs (Tohnishi et al., 2005).

Molecular Docking Studies

Molecular docking studies of sulfonamide derivatives, including tetrazole compounds, provide insights into their potential as COX-2 inhibitors. These studies help understand the interaction of such molecules within the active sites of enzymes, offering a basis for the development of new therapeutic agents with specific biological activities. The application of molecular docking in drug design underscores the significance of sulfonamide derivatives in pharmaceutical research, paving the way for the discovery of new drugs with targeted actions (Al-Hourani et al., 2015).

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S3/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSEXOYWROHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

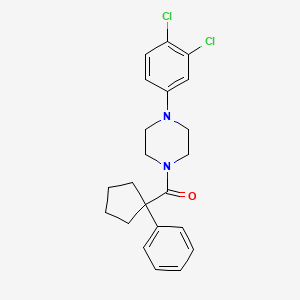

![4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691795.png)

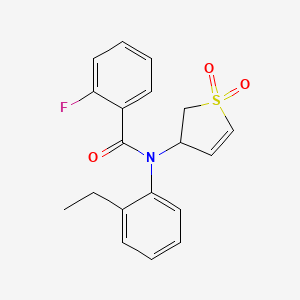

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)

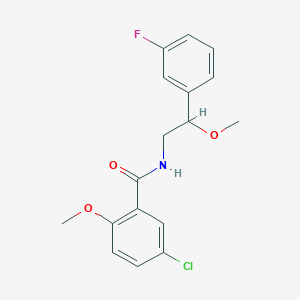

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)

![5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2691808.png)